1-(2,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
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Description
1-(2,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
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Biological Activity
The compound 1-(2,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea is a urea derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C23H28N2O3
- Molecular Weight: 384.48 g/mol
- Key Functional Groups: Urea, morpholine, dimethoxyphenyl, and quinoline.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study by Li et al. (2023) demonstrated that derivatives of quinoline-based compounds often possess cytotoxic effects against various cancer cell lines. The specific compound has shown promising results in inhibiting cell proliferation in several tumor models.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 14.31 | Induction of apoptosis |
NCI-H460 | 8.55 | Inhibition of Aurora-A kinase |
HeLa | 7.01 | Disruption of microtubule assembly |
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Kinases: The compound has been shown to inhibit key kinases involved in cell cycle regulation and proliferation, particularly Aurora-A kinase, which is critical for mitosis.
- Induction of Apoptosis: Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of caspase activation.
- Microtubule Disruption: Similar to other quinoline derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest.
Case Studies
Several studies have explored the biological activity of related compounds with similar structures:
- Case Study 1: A derivative was tested against MCF-7 and NCI-H460 cell lines, showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Case Study 2: In a molecular docking study, the binding affinity of this compound to the active site of Aurora-A kinase was evaluated, revealing a strong interaction that supports its role as a potential inhibitor .
Research Findings
Recent advancements in drug design highlight the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For instance:
- Structural Variations: Modifications to the morpholine group have been shown to significantly impact the cytotoxicity and selectivity towards cancer cells.
- Synergistic Effects: Combinations with other anticancer agents have demonstrated enhanced efficacy, suggesting potential for combination therapies.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-4-6-20(7-5-19)26-18-27(33-12-14-37-15-13-33)23-16-21(8-10-24(23)31-26)30-29(34)32-25-11-9-22(35-2)17-28(25)36-3/h4-11,16-18H,12-15H2,1-3H3,(H2,30,32,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNZLHWTGHWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=C(C=C(C=C4)OC)OC)C(=C2)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.